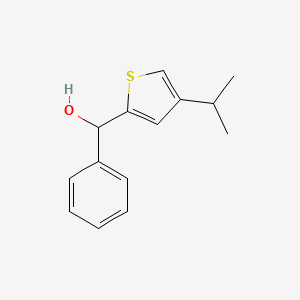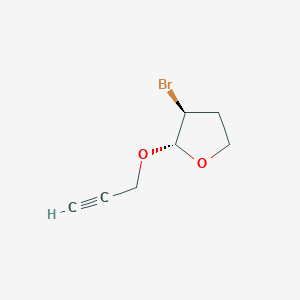
(3-Isopropoxypyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with an isopropoxy group at the 3-position and a phenylmethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropoxypyridine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can participate in various substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(3-Isopropoxypyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Isopropoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- (2-Isopropoxypyridin-3-yl)(phenyl)methanol
- (3-Isopropoxypyridin-2-yl)methanol
Comparison: (3-Isopropoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both the isopropoxy and phenylmethanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
phenyl-(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C15H17NO2/c1-11(2)18-13-9-6-10-16-14(13)15(17)12-7-4-3-5-8-12/h3-11,15,17H,1-2H3 |
Clé InChI |
AFHRSDUHGDMELH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=CC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

amine](/img/structure/B13079853.png)


![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)




![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)

